molecular formula C22H24N4O4S B2377446 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1105248-39-2

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2377446
CAS RN: 1105248-39-2
M. Wt: 440.52
InChI Key: QYBWQNKHPRUOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Derivatives similar to the compound have been synthesized and shown to possess significant antioxidant and anticancer activities. For instance, novel derivatives bearing functional groups like semicarbazide and thiophene have been investigated for their antioxidant properties, showing higher activity compared to well-known antioxidants such as ascorbic acid. These compounds also displayed cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Tumosienė et al., 2020).

Antimicrobial Activity

Another application of compounds with structural similarities includes antimicrobial activity. Schiff bases of chitosan derived from heterocyclic compounds have been synthesized and tested against a range of bacteria and fungi. The antimicrobial activity of these compounds was found to depend on the specific Schiff base moiety, indicating the potential for tailored antimicrobial agents (Hamed et al., 2020).

CDK2 Inhibition for Anticancer Applications

Furthermore, pyridine, pyrazolopyridine, and furopyridine derivatives have been explored for their inhibitory activity against CDK2, an enzyme important in cell cycle regulation. These compounds showed promising results as CDK2 inhibitors, with some derivatives exhibiting significant in vitro inhibitory activity and anticancer properties against several human cancer cell lines (Abdel-Rahman et al., 2021).

properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-16-7-4-15(5-8-16)6-9-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-3-2-10-30-17/h2-5,7-8,10H,6,9,11-14H2,1H3,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBWQNKHPRUOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide

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